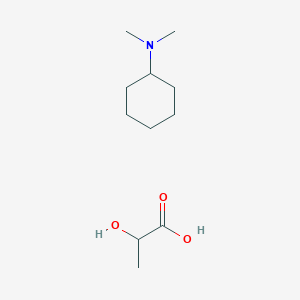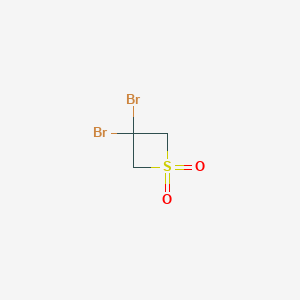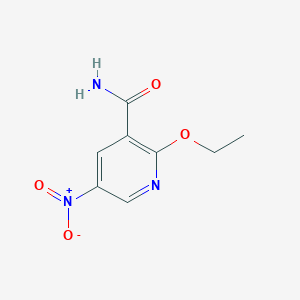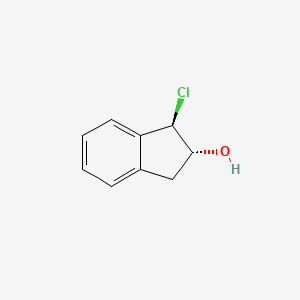
N,N-Dimethylcyclohexylamine monolactic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylcyclohexylamine monolactic acid salt is a chemical compound that combines N,N-Dimethylcyclohexylamine with lactic acid. N,N-Dimethylcyclohexylamine is a tertiary amine with the molecular formula C8H17N, known for its applications in various chemical reactions and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclohexylamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen. This process can be catalyzed by various agents to improve yield and efficiency . The formation of the monolactic acid salt involves the neutralization of N,N-Dimethylcyclohexylamine with lactic acid under controlled conditions, typically in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of N,N-Dimethylcyclohexylamine often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The subsequent formation of the monolactic acid salt can be achieved through batch or continuous processes, depending on the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylcyclohexylamine monolactic acid salt can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Dimethylcyclohexylamine monolactic acid salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylcyclohexylamine: The parent compound without the lactic acid component.
N,N-Dicyclohexylmethylamine: A similar tertiary amine with different substituents.
2,4,6-Tris(dimethylaminomethyl)phenol: Another tertiary amine used in similar applications.
Uniqueness
N,N-Dimethylcyclohexylamine monolactic acid salt is unique due to its combination of a tertiary amine with lactic acid, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring stable, water-soluble amine salts .
Propriétés
Numéro CAS |
61121-67-3 |
|---|---|
Formule moléculaire |
C11H23NO3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6) |
Clé InChI |
XIBLPLQIVXGRBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.CN(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)





